molecular formula C5H5NO B14339298 3-Aminocyclopenta-2,4-dien-1-one CAS No. 108133-57-9

3-Aminocyclopenta-2,4-dien-1-one

Cat. No.: B14339298
CAS No.: 108133-57-9
M. Wt: 95.10 g/mol
InChI Key: DGACEUQKRYZBOL-UHFFFAOYSA-N
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Description

3-Aminocyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by a cyclopentadienone ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclopenta-2,4-dien-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadienone with an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Aminocyclopenta-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Aminocyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienone: A parent compound with a similar structure but lacking the amino group.

    Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.

    Pyridylphenylene cyclopentadienone: A compound with additional substituents, used in dendrimer synthesis.

Uniqueness

3-Aminocyclopenta-2,4-dien-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

108133-57-9

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

3-aminocyclopenta-2,4-dien-1-one

InChI

InChI=1S/C5H5NO/c6-4-1-2-5(7)3-4/h1-3H,6H2

InChI Key

DGACEUQKRYZBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C1N

Origin of Product

United States

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